5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole

CAS No.: 239798-77-7

Cat. No.: VC2722225

Molecular Formula: C15H14N2O3S

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 239798-77-7 |

|---|---|

| Molecular Formula | C15H14N2O3S |

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | 4-(4-methylphenyl)sulfonyl-5-pyridin-2-yl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C15H14N2O3S/c1-11-5-7-12(8-6-11)21(18,19)15-14(20-10-17-15)13-4-2-3-9-16-13/h2-10,14-15H,1H3 |

| Standard InChI Key | YBLIGQCCDDTNMG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2C(OC=N2)C3=CC=CC=N3 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2C(OC=N2)C3=CC=CC=N3 |

Introduction

Chemical Properties and Structure

Structural Characteristics

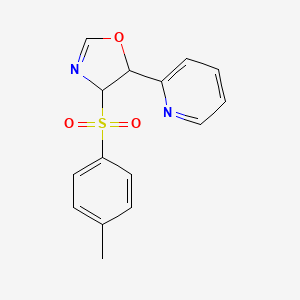

5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole (CAS No. 239798-77-7) possesses a molecular formula of C15H14N2O3S and a molecular weight of 302.4 g/mol . The compound's IUPAC name is 4-(4-methylphenyl)sulfonyl-5-pyridin-2-yl-4,5-dihydro-1,3-oxazole . Its structure combines several important functional groups that contribute to its chemical behavior:

The central dihydrooxazole ring forms the core of the molecule, with the "dihydro" prefix indicating that one of the bonds in the standard oxazole ring is saturated. This five-membered heterocyclic ring contains both oxygen and nitrogen atoms, creating a structure with specific electronic and stereochemical properties.

The pyridin-2-yl substituent at the 5-position introduces a nitrogen-containing aromatic ring system to the molecule. This pyridine moiety contains a nitrogen atom with a lone pair of electrons that can participate in hydrogen bonding or coordination with metals, potentially enhancing the compound's ability to interact with biological targets or serve as a ligand in catalytic processes .

The tosyl group at the 4-position consists of a p-toluenesulfonyl moiety, which includes a methylphenyl group attached to a sulfonyl (SO2) group. This electron-withdrawing group significantly influences the reactivity of the adjacent carbon in the dihydrooxazole ring and may serve various synthetic functions, such as acting as a protecting group or a leaving group in further transformations.

Physical and Chemical Properties

Table 1: Key Chemical Identifiers and Properties of 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole

| Property | Value |

|---|---|

| CAS Number | 239798-77-7 |

| Molecular Formula | C15H14N2O3S |

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | 4-(4-methylphenyl)sulfonyl-5-pyridin-2-yl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C15H14N2O3S/c1-11-5-7-12(8-6-11)21(18,19)15-14(20-10-17-15)13-4-2-3-9-16-13/h2-10,14-15H,1H3 |

| Standard InChIKey | YBLIGQCCDDTNMG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2C(OC=N2)C3=CC=CC=N3 |

| PubChem Compound ID | 71699961 |

The compound's physical properties can be inferred from its structure, though specific experimental data is limited in the available literature. As a tosylated dihydrooxazole derivative, it likely possesses moderate polarity due to the presence of both polar functional groups (the sulfonyl group and the heterocyclic nitrogen and oxygen atoms) and nonpolar aromatic rings. The sulfonyl group (S=O) is highly polar and can participate in hydrogen bonding as a hydrogen bond acceptor .

The reactivity of 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole is influenced by several structural features. The tosyl group at the 4-position makes the adjacent carbon electrophilic and susceptible to nucleophilic attack. The nitrogen atom in the pyridine ring can act as a nucleophile or coordinate with metals, while the dihydrooxazole ring can undergo various transformations typical of heterocyclic compounds.

Synthesis Methods

Proposed Synthetic Pathways

Table 2: Potential Synthetic Approaches for 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole

| Synthetic Approach | Key Reagents | Reaction Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Modified van Leusen Synthesis | 2-Pyridinecarboxaldehyde, TosMIC, Base | Room temperature to moderate heating | Well-established method for oxazole synthesis | Controlling selective tosylation at 4-position |

| From Picolinic Acid | Picolinic acid, Amino alcohol, Coupling agent, Tosyl chloride | Multi-step synthesis with varying conditions | Potentially stereoselective approach | Complex multi-step synthesis |

| Direct Tosylation of Dihydrooxazole | Preformed 5-(pyridin-2-yl)-4,5-dihydrooxazole, Tosyl chloride, Base | Low to moderate temperature | More direct approach if precursor available | Regioselectivity challenges |

The first approach involves a modified van Leusen synthesis, starting with 2-pyridinecarboxaldehyde and TosMIC. This would require careful control of reaction conditions to prevent complete aromatization to the oxazole and retain the tosyl group at the 4-position .

The second approach would follow a multi-step process starting from picolinic acid, similar to the synthesis of PyOx ligands. This would involve forming an amide with an appropriate amino alcohol, cyclization to form the dihydrooxazole ring, and selective tosylation at the 4-position .

The third approach assumes the availability of 5-(pyridin-2-yl)-4,5-dihydrooxazole as a precursor, which could undergo direct tosylation at the 4-position using tosyl chloride and a suitable base. This approach would require careful control of regioselectivity to ensure tosylation occurs specifically at the desired position.

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation and purity assessment.

In 1H NMR analysis, characteristic signals would include the methyl protons of the tosyl group (typically appearing as a singlet around 2.4-2.5 ppm), aromatic protons from both the tosyl and pyridine rings (in the range of 7.0-8.5 ppm), and protons from the dihydrooxazole ring. The 13C NMR spectrum would show signals corresponding to the methyl carbon, aromatic carbons, and the characteristic carbons of the dihydrooxazole ring.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the sulfonyl group (typically strong absorptions around 1350-1300 cm-1 and 1150-1100 cm-1 for asymmetric and symmetric S=O stretching), the C=N bond in the dihydrooxazole ring, and aromatic C=C stretching.

Mass spectrometry would provide information about the molecular weight (expected m/z of 302 for the molecular ion) and fragmentation pattern, which would include characteristic fragments resulting from the cleavage of the tosyl group and other structural features.

Crystallographic Analysis

| Analytical Technique | Expected Observations | Information Obtained |

|---|---|---|

| 1H NMR Spectroscopy | Signals for methyl, aromatic, and heterocyclic protons | Structural confirmation, purity assessment |

| 13C NMR Spectroscopy | Carbon signals for all structural components | Carbon framework verification |

| IR Spectroscopy | S=O stretching, C=N, C=C absorptions | Functional group identification |

| Mass Spectrometry | Molecular ion at m/z 302, characteristic fragmentation | Molecular weight confirmation, structural insights |

| X-ray Crystallography | Bond lengths, angles, dihedral angles | Three-dimensional structure, conformational preferences |

| HPLC | Retention time characteristic of compound polarity | Purity assessment, potential separation of stereoisomers |

High-Performance Liquid Chromatography (HPLC) would be useful for assessing the purity of 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole and potentially separating stereoisomers if present. The compound's moderate polarity would likely necessitate a reverse-phase HPLC system with a suitable mobile phase composition to achieve optimal separation and detection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume